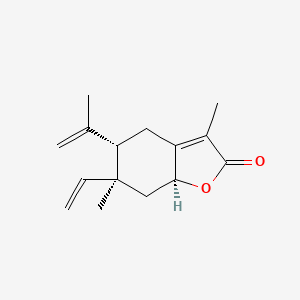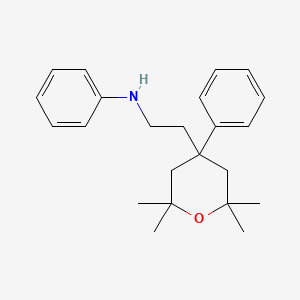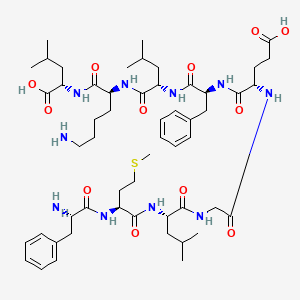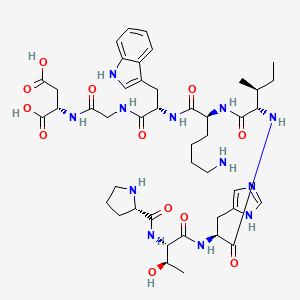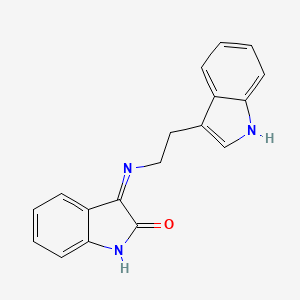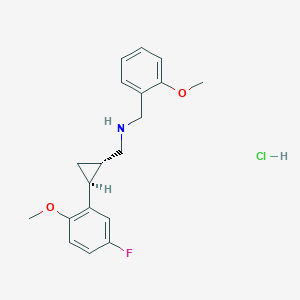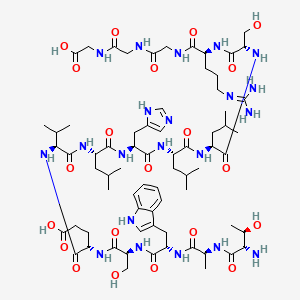
Caloxin 1b1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caloxin 1b1 is a selective inhibitor of plasma membrane calcium ATPase (PMCA), specifically targeting the extracellular domain 1 of PMCA4.
Méthodes De Préparation
Caloxin 1b1 is synthesized through a two-step screening process. Initially, a phage display library of random peptides is screened for binding to synthetic extracellular domain 1 of PMCA4. The selected peptides are then further screened using PMCA protein purified from erythrocyte ghosts . The final product, this compound, is obtained by mutagenesis to improve its affinity and selectivity .
Analyse Des Réactions Chimiques
Caloxin 1b1 primarily interacts with PMCA through binding to its extracellular domain, inhibiting its activity. This inhibition affects the acylphosphate formation in the forward reaction of PMCA but not in the reverse reaction . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution, as its primary function is to inhibit PMCA activity through specific binding.
Applications De Recherche Scientifique
Caloxin 1b1 has several scientific research applications:
Chemistry: Used to study the role of PMCA in calcium homeostasis and signaling.
Industry: Used in research to develop new therapeutic agents targeting PMCA.
Mécanisme D'action
Caloxin 1b1 exerts its effects by binding to the extracellular domain 1 of PMCA4, inhibiting its activity. This inhibition prevents the extrusion of calcium ions from the cell, leading to an increase in intracellular calcium levels. The molecular target of this compound is PMCA4, and the pathway involved includes the inhibition of acylphosphate formation in the forward reaction of PMCA .
Comparaison Avec Des Composés Similaires
Caloxin 1b1 is unique in its selective inhibition of PMCA4 over other PMCA isoforms. Similar compounds include:
Caloxin 2a1: Selective for PMCA, but with lower affinity compared to this compound.
Caloxin 1c2: A high-affinity inhibitor selective for PMCA4, with greater than 10-fold affinity for PMCA4 compared to other isoforms.
This compound stands out due to its higher affinity and selectivity for PMCA4, making it a valuable tool in research focused on calcium signaling and homeostasis.
Propriétés
Formule moléculaire |
C70H111N21O21 |
|---|---|
Poids moléculaire |
1582.8 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-(carboxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C70H111N21O21/c1-33(2)20-45(61(104)85-46(21-34(3)4)63(106)89-50(30-92)66(109)82-43(16-13-19-75-70(72)73)59(102)79-28-53(96)77-27-52(95)78-29-55(99)100)86-65(108)49(24-40-26-74-32-80-40)87-62(105)47(22-35(5)6)88-69(112)57(36(7)8)91-60(103)44(17-18-54(97)98)83-67(110)51(31-93)90-64(107)48(23-39-25-76-42-15-12-11-14-41(39)42)84-58(101)37(9)81-68(111)56(71)38(10)94/h11-12,14-15,25-26,32-38,43-51,56-57,76,92-94H,13,16-24,27-31,71H2,1-10H3,(H,74,80)(H,77,96)(H,78,95)(H,79,102)(H,81,111)(H,82,109)(H,83,110)(H,84,101)(H,85,104)(H,86,108)(H,87,105)(H,88,112)(H,89,106)(H,90,107)(H,91,103)(H,97,98)(H,99,100)(H4,72,73,75)/t37-,38+,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-/m0/s1 |
Clé InChI |
IVFUOMWUIRNJLP-ADFIBQKPSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



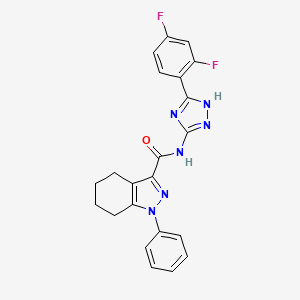
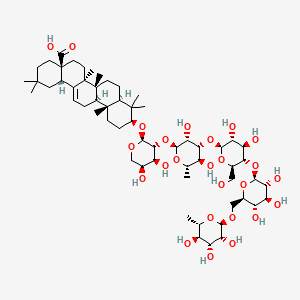

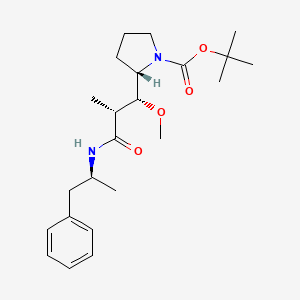
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)

